

tert-Butyl chloroacetate reactivity profile

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *tert-Butyl chloroacetate*

Cat. No.: B093202

[Get Quote](#)

An In-depth Technical Guide to the Reactivity Profile of **tert-Butyl Chloroacetate**

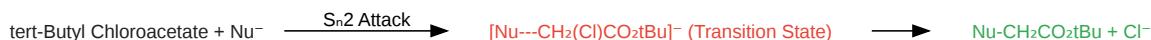
For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical reactivity of **tert-butyl chloroacetate**, a versatile reagent in organic synthesis. Its utility in the formation of carbon-carbon and carbon-heteroatom bonds makes it a valuable tool for the synthesis of complex molecules, particularly in the pharmaceutical industry.^[1] This document outlines its core reactivity, including nucleophilic substitution and condensation reactions, supported by experimental data and detailed protocols.

Physicochemical Properties

tert-Butyl chloroacetate is a flammable, colorless to yellow liquid with a strong, fruity odor.^[2] ^[3] A summary of its key physical properties is presented in Table 1.

Table 1: Physicochemical Properties of **tert-Butyl Chloroacetate**


Property	Value	Reference(s)
Molecular Formula	C ₆ H ₁₁ ClO ₂	[4]
Molecular Weight	150.60 g/mol	[5]
Boiling Point	48-49 °C at 11 mmHg	[5]
Density	1.053 g/mL at 25 °C	[5]
Refractive Index (n ²⁰ /D)	1.423	[5]
Flash Point	46 °C (114.8 °F)	[3]
Solubility	<0.1 g/L in water (20 °C)	[2]

Core Reactivity: Nucleophilic Substitution

The primary mode of reactivity for **tert-butyl chloroacetate** is nucleophilic substitution at the α -carbon, which is activated by the adjacent carbonyl group and bears a good leaving group (chloride). This reactivity is central to its application as an alkylating agent.

General Reaction Pathway

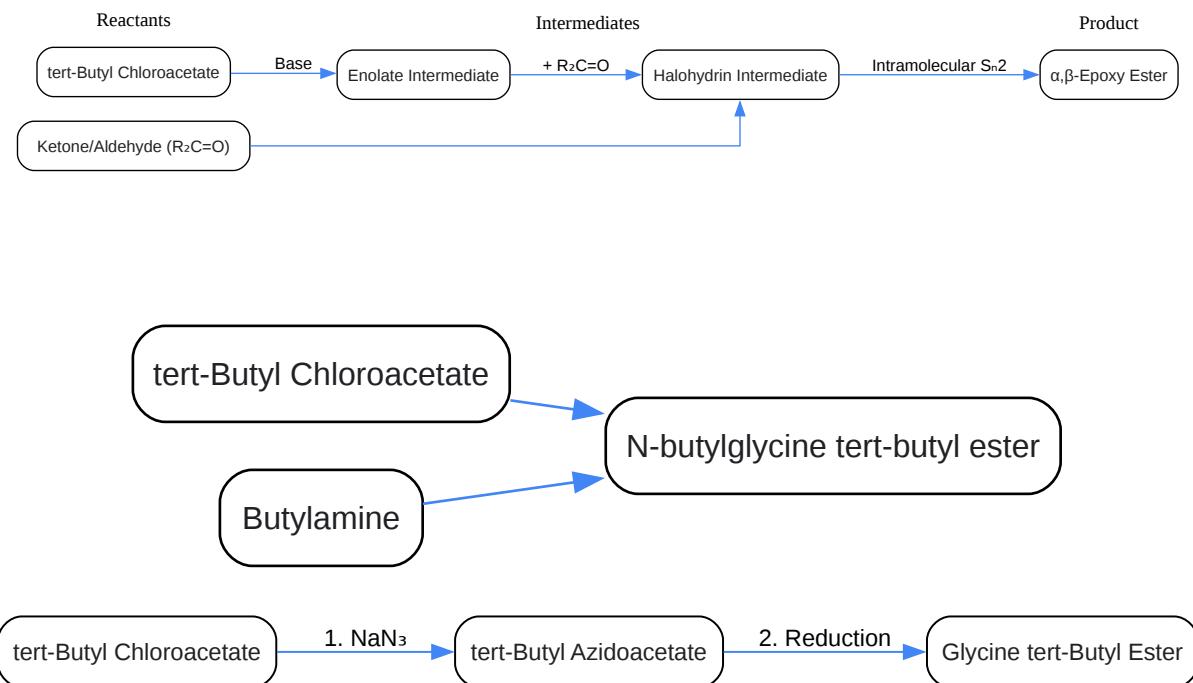
The reaction proceeds via a bimolecular nucleophilic substitution (S_n2) mechanism. A nucleophile (Nu⁻) attacks the electrophilic α -carbon, leading to the displacement of the chloride ion.

[Click to download full resolution via product page](#)

Figure 1: General S_n2 reaction pathway of **tert-butyl chloroacetate**.

Steric Hindrance

A key feature influencing the reactivity of **tert-butyl chloroacetate** is the steric bulk of the tert-butyl group. While not directly attached to the reaction center, its size can influence the approach of nucleophiles. In S_n2 reactions, increased steric hindrance at the reaction center or


neighboring atoms generally leads to a decrease in reaction rate.[6][7] While specific quantitative kinetic data for the S_N2 reactions of **tert-butyl chloroacetate** are not readily available in the searched literature, it is a well-established principle that bulky groups can sterically hinder the backside attack required for this mechanism.[8][9]

Key Reactions and Applications

tert-Butyl chloroacetate is a precursor in a variety of important synthetic transformations.

Darzens Glycidic Ester Condensation

The Darzens reaction is a classic application of α -haloesters, involving the condensation with a ketone or aldehyde in the presence of a base to form an α,β -epoxy ester (glycidic ester).[10] These products are valuable intermediates that can be further transformed into aldehydes, ketones, or other functional groups.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Highly Efficient Darzens Reactions Mediated by Phosphazene Bases under Mild Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Page loading... [wap.guidechem.com]
- 3. fishersci.com [fishersci.com]
- 4. tert-Butyl chloroacetate | CAS#:107-59-5 | Chemsoc [chemsrc.com]
- 5. 氯乙酸叔丁酯 97% | Sigma-Aldrich [sigmaaldrich.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Steric Hindrance in SN2 and SN1 Reactions - Chemistry Steps [chemistrysteps.com]
- 8. Steric, Quantum, and Electrostatic Effects on SN2 Reaction Barriers in Gas Phase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. m.youtube.com [m.youtube.com]
- 10. homework.study.com [homework.study.com]
- To cite this document: BenchChem. [tert-Butyl chloroacetate reactivity profile]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b093202#tert-butyl-chloroacetate-reactivity-profile>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com